molecular formula C23H21FN2O3S B2626683 3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954679-61-9

3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2626683
CAS No.: 954679-61-9
M. Wt: 424.49
InChI Key: RBALXQZBWKVAHE-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluoro group, a tosyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

The synthesis of 3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the tosyl group: Tosylation of the tetrahydroisoquinoline core is carried out using tosyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the formation of the benzamide by reacting the fluoro-tosyl-tetrahydroisoquinoline intermediate with a benzoyl chloride derivative.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols can replace the fluoro group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a probe for studying biological processes involving tetrahydroisoquinoline derivatives.

    Medicine: It is being investigated for its potential therapeutic properties, including its use as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets in the body. The tetrahydroisoquinoline moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The presence of the fluoro and tosyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved are still under investigation, but it is believed that the compound may exert its effects through modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can be compared with other similar compounds, such as:

    N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: This compound lacks the fluoro group, which may result in different biological activity and binding properties.

    3-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: The presence of a chloro group instead of a fluoro group can lead to variations in reactivity and pharmacological effects.

    N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: This compound has an acetamide group instead of a benzamide group, which can influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-fluoro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-5-9-22(10-6-16)30(28,29)26-12-11-17-7-8-21(14-19(17)15-26)25-23(27)18-3-2-4-20(24)13-18/h2-10,13-14H,11-12,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBALXQZBWKVAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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